Cas no 1391102-27-4 (3-(2-fluoro-3-nitrophenyl)piperidine)

3-(2-fluoro-3-nitrophenyl)piperidine 化学的及び物理的性質
名前と識別子
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- 3-(2-fluoro-3-nitrophenyl)piperidine
- 1391102-27-4
- EN300-1846739
-
- インチ: 1S/C11H13FN2O2/c12-11-9(8-3-2-6-13-7-8)4-1-5-10(11)14(15)16/h1,4-5,8,13H,2-3,6-7H2
- InChIKey: QLLGLHLGMXSWOE-UHFFFAOYSA-N
- SMILES: FC1C(=CC=CC=1C1CNCCC1)[N+](=O)[O-]
計算された属性
- 精确分子量: 224.09610582g/mol
- 同位素质量: 224.09610582g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 257
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.8Ų
- XLogP3: 2
3-(2-fluoro-3-nitrophenyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1846739-10.0g |
3-(2-fluoro-3-nitrophenyl)piperidine |
1391102-27-4 | 10g |
$6082.0 | 2023-05-26 | ||
Enamine | EN300-1846739-2.5g |
3-(2-fluoro-3-nitrophenyl)piperidine |
1391102-27-4 | 2.5g |
$2771.0 | 2023-09-19 | ||
Enamine | EN300-1846739-5.0g |
3-(2-fluoro-3-nitrophenyl)piperidine |
1391102-27-4 | 5g |
$4102.0 | 2023-05-26 | ||
Enamine | EN300-1846739-5g |
3-(2-fluoro-3-nitrophenyl)piperidine |
1391102-27-4 | 5g |
$4102.0 | 2023-09-19 | ||
Enamine | EN300-1846739-10g |
3-(2-fluoro-3-nitrophenyl)piperidine |
1391102-27-4 | 10g |
$6082.0 | 2023-09-19 | ||
Enamine | EN300-1846739-0.05g |
3-(2-fluoro-3-nitrophenyl)piperidine |
1391102-27-4 | 0.05g |
$1188.0 | 2023-09-19 | ||
Enamine | EN300-1846739-0.1g |
3-(2-fluoro-3-nitrophenyl)piperidine |
1391102-27-4 | 0.1g |
$1244.0 | 2023-09-19 | ||
Enamine | EN300-1846739-0.5g |
3-(2-fluoro-3-nitrophenyl)piperidine |
1391102-27-4 | 0.5g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1846739-1g |
3-(2-fluoro-3-nitrophenyl)piperidine |
1391102-27-4 | 1g |
$1414.0 | 2023-09-19 | ||
Enamine | EN300-1846739-0.25g |
3-(2-fluoro-3-nitrophenyl)piperidine |
1391102-27-4 | 0.25g |
$1300.0 | 2023-09-19 |
3-(2-fluoro-3-nitrophenyl)piperidine 関連文献
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
3-(2-fluoro-3-nitrophenyl)piperidineに関する追加情報
Recent Advances in the Study of 3-(2-fluoro-3-nitrophenyl)piperidine (CAS: 1391102-27-4) in Chemical Biology and Pharmaceutical Research
The compound 3-(2-fluoro-3-nitrophenyl)piperidine (CAS: 1391102-27-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented here is based on recent peer-reviewed publications and industry reports, ensuring the accuracy and relevance of the data.
Recent studies have highlighted the role of 3-(2-fluoro-3-nitrophenyl)piperidine as a key intermediate in the synthesis of novel bioactive molecules. Its structural features, including the fluorine and nitro substituents on the phenyl ring, contribute to its reactivity and ability to interact with various biological targets. Researchers have employed advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, to efficiently produce this compound and its derivatives. These synthetic approaches have been optimized to achieve high yields and purity, which are critical for subsequent biological evaluations.
In terms of biological activity, 3-(2-fluoro-3-nitrophenyl)piperidine has shown promising results in preliminary screening assays. For instance, it has demonstrated moderate inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, molecular docking studies have revealed that this compound can bind to specific protein targets with high affinity, further supporting its therapeutic potential. These findings have spurred interest in exploring its applications in treating diseases such as rheumatoid arthritis and neurodegenerative disorders.
Beyond its direct biological effects, 3-(2-fluoro-3-nitrophenyl)piperidine has also been investigated for its role in drug discovery and development. Its versatility as a building block for more complex molecules has made it a valuable tool in medicinal chemistry. Researchers have utilized this compound to design and synthesize libraries of analogs, which are then screened for enhanced pharmacological properties. This approach has led to the identification of several lead compounds with improved efficacy and safety profiles, paving the way for future clinical studies.
Despite these advancements, challenges remain in the development of 3-(2-fluoro-3-nitrophenyl)piperidine-based therapeutics. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further research. Recent efforts have focused on optimizing the compound's pharmacokinetic properties by modifying its chemical structure and exploring novel formulation strategies. These studies are expected to provide valuable insights into overcoming the current limitations and advancing the compound toward clinical applications.
In conclusion, 3-(2-fluoro-3-nitrophenyl)piperidine (CAS: 1391102-27-4) represents a promising candidate in the field of chemical biology and pharmaceutical research. Its unique structural features, combined with its demonstrated biological activity, make it a valuable asset for drug discovery and development. Ongoing research efforts are likely to uncover additional applications and optimize its therapeutic potential, solidifying its place in the future of medicine. This brief underscores the importance of continued investigation into this compound and its derivatives to fully realize their benefits in treating various diseases.
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